The synthesis of tolvaptan-d7 involves several key steps that utilize deuterated reagents to incorporate deuterium into the molecular structure. The general synthetic route can be summarized as follows:
The methodologies described not only focus on yield but also emphasize environmental safety by avoiding hazardous solvents and minimizing waste production during synthesis.
The molecular structure of tolvaptan-d7 retains the core framework of tolvaptan but includes deuterium atoms at specific positions. This modification allows for precise tracking in analytical applications. The molecular formula for tolvaptan-d7 is , where the presence of deuterium is indicated by the notation "d7" in its name.
Tolvaptan-d7 undergoes similar chemical reactions as its non-deuterated counterpart due to its structural similarities. Key reactions include:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .
Tolvaptan functions primarily as an antagonist at the vasopressin receptor 2 sites located in the renal collecting ducts. By blocking these receptors, it inhibits the action of arginine vasopressin, leading to increased excretion of free water while retaining electrolytes. This mechanism effectively raises serum sodium levels in patients suffering from hyponatremia.
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for detailed characterization .
Tolvaptan-d7 serves primarily in scientific research applications:
Tolvaptan-d7 (CAS 1246818-18-7) is a deuterium-enriched isotopologue of the selective vasopressin V2 receptor antagonist tolvaptan. Its molecular formula is C₂₆H₁₈ClN₂O₃D₇, with a molecular weight of 456.00 g/mol, reflecting the replacement of seven hydrogen atoms with deuterium atoms. The chemical name—N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide-d7—explicitly denotes deuterium incorporation within the 2-methylbenzamide moiety. This regioselective labeling preserves the core pharmacophore while altering mass properties critical for analytical detection [1] [7].
Deuterium’s stable isotopic nature (²H) introduces no significant steric alterations due to its identical atomic radius to protium (¹H). However, mass differences profoundly impact vibrational frequencies and magnetic resonance properties. Nuclear Magnetic Resonance (NMR) spectroscopy leverages deuterium’s distinct spin quantum number (I=1) to enable precise tracking, while mass spectrometry (MS) detects the +7 Da shift for quantification in biological matrices. Such labeling mitigates metabolic susceptibility at deuterated sites—a phenomenon termed the kinetic isotope effect—enhancing compound stability in tracer studies [5] [7].
Table 1: Molecular Specifications of Tolvaptan-d7
Property | Specification |
---|---|
CAS Number | 1246818-18-7 |
Molecular Formula | C₂₆H₁₈ClN₂O₃D₇ |
Molecular Weight | 456.00 g/mol |
Synonyms | Tolvaptan D7; OPC 41061-D7 |
Isotopic Purity | ≥98% atom D (typical commercial supply) |
Chemical Name | N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide-d7 |
Synthesis of Tolvaptan-d7 employs regioselective deuterium incorporation via late-stage intermediate deuteration or stepwise deuterated building block assembly. Key strategies include:
Challenges in synthesis include ensuring regioselectivity at benzylic positions and minimizing isotopic dilution. Purification via preparative HPLC or recrystallization removes non-deuterated impurities, validated by MS and ¹H-NMR absence of methyl proton signals at ~δ 2.3 ppm [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7